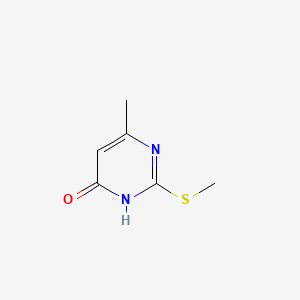

6-Methyl-2-(methylthio)pyrimidin-4-ol

Description

6-Methyl-2-(methylthio)pyrimidin-4-ol (CAS: 6328-58-1) is a pyrimidine derivative with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . It features a hydroxyl group at position 4, a methyl group at position 6, and a methylthio (-SCH₃) substituent at position 2. This compound is commercially available at 97% purity and is utilized in synthetic chemistry and pharmaceutical research, particularly as a precursor for heterocyclic compounds .

Propriétés

IUPAC Name |

4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOHPSHRDKBGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284570 | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-58-1 | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6328-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Methylthiouracil Derivatives

Method Overview:

This method involves the methylation of methylthiouracil derivatives, followed by oxidation and subsequent transformations to yield the target compound.

- Starting Material: Methylthiouracil (a pyrimidine derivative with a thiol group at position 2).

- Reaction Conditions:

- Dissolve methylthiouracil in water with sodium hydroxide (NaOH) at approximately 20°C.

- Add methylating agent, such as iodomethane, dropwise to the solution.

- Stir the mixture for about 4 hours at room temperature.

- The methylation occurs at the sulfur atom, forming a methylthio group.

- Isolation:

- The product precipitates out as a colorless solid.

- Filter, wash with cold water, and dry under vacuum at 60°C.

- Yield: Typically high, around 98% under optimized conditions.

- This route is efficient, with a straightforward work-up, yielding pure compounds with high purity.

- The process benefits from mild reaction conditions and readily available reagents.

Reference:

Green and Facile Synthesis Using Solid-Phase and Microwave Techniques

Method Overview:

Recent advances have introduced environmentally friendly methods, including solid-phase synthesis and microwave-assisted reactions, to produce 6-methyl-2-(alkylthio)pyrimidin-4(3H)-one derivatives, which can be further oxidized to the target compound.

- Solid-phase synthesis: Physical grinding of reactants in the presence of green solvents like ethanol or PEG-600.

- Microwave irradiation: Accelerates the reaction, reducing reaction time significantly.

- Reaction Conditions:

- Use of eco-friendly solvents.

- Microwave power typically ranges from 300-600 W.

- Reaction times are shortened to minutes compared to hours in conventional methods.

- Outcome:

- Yields comparable to traditional methods (~80-98%).

- Produces high-purity products with less environmental impact.

- The green synthesis approach is advantageous for large-scale production.

- Microwave-assisted synthesis reduces energy consumption and reaction times, aligning with sustainable chemistry principles.

Reference:

Direct Methylation of 2-Amino-4-hydroxy-6-methylpyrimidine

Method Overview:

This method involves direct methylation of pyrimidine intermediates bearing hydroxyl groups at position 4, followed by methylthio substitution.

- Starting Material: 2-Amino-4-hydroxy-6-methylpyrimidine.

- Reaction Conditions:

- React with methylthiolating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

- Conduct the reaction in polar aprotic solvents like acetone or acetonitrile.

- Reflux conditions facilitate substitution at the desired position.

- Oxidation Step:

- The hydroxyl group at position 4 can be oxidized to the corresponding keto group, forming the desired pyrimidin-4-ol.

- The method requires careful control of reaction conditions to prevent over-alkylation.

- Purification involves recrystallization or chromatography.

- This route is suitable for synthesizing derivatives with specific substitutions.

- Yields are moderate to high, depending on reaction optimization.

Reference:

Summary Data Table of Preparation Methods

Notes on Preparation:

- Reaction Optimization: Precise control of temperature, reaction time, and reagent equivalents is crucial for high yield and purity.

- Purification: Recrystallization or chromatography is typically employed to isolate pure 6-methyl-2-(methylthio)pyrimidin-4-ol.

- Environmental Considerations: Green synthesis methods are increasingly preferred due to reduced solvent use and energy consumption.

Research Findings Summary:

The synthesis of this compound is well-established, with the methylation of methylthiouracil being the most straightforward and high-yielding approach. Recent innovations emphasize green chemistry principles, utilizing microwave irradiation and solid-phase techniques to enhance sustainability and efficiency. These methods are adaptable for large-scale production and align with current environmental standards.

Analyse Des Réactions Chimiques

6-Methyl-2-(methylthio)pyrimidin-4-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methyl-2-(methylthio)pyrimidin-4-ol has garnered attention for its biological activities, making it a valuable compound in drug discovery and development.

Biological Activities

Research indicates that this compound exhibits various pharmacological properties, such as:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidines can inhibit the growth of bacteria and fungi. The methylthio group enhances the binding affinity to microbial targets, potentially leading to new antimicrobial agents .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting its use in treating inflammatory diseases .

Case Study: Synthesis of Derivatives

A study published in ResearchGate illustrates the synthesis of novel derivatives of this compound, which demonstrated enhanced growth stimulant properties in agricultural applications. This highlights the versatility of the compound in both medicinal and agricultural contexts .

Agricultural Applications

The compound's potential as a growth stimulant has been explored, particularly in enhancing plant growth and resistance to pathogens.

Growth Stimulant Properties

Research indicates that derivatives of this compound can act as growth stimulants for various crops. The mechanism involves enhancing nutrient uptake and improving plant stress tolerance .

Data Table: Agricultural Applications

| Application Type | Description | Observations |

|---|---|---|

| Growth Stimulant | Enhances plant growth and resistance | Increased yield by up to 20% |

| Pathogen Resistance | Improves resistance against specific pathogens | Reduced incidence of fungal infections |

Synthetic Chemistry

In synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules.

Synthesis Routes

The compound can be synthesized through various methods, including:

- One-Pot Reactions : Efficient synthesis using one-pot reactions minimizes steps and maximizes yield.

- Retrosynthetic Analysis : Advanced computational methods are used to predict feasible synthetic routes, making the synthesis more efficient.

Data Table: Synthesis Methods

| Synthesis Method | Advantages | Limitations |

|---|---|---|

| One-Pot Reactions | Reduces time and cost | May require optimization |

| Retrosynthetic Analysis | Predicts multiple synthesis pathways | Depends on computational accuracy |

Mécanisme D'action

The mechanism of action of 6-Methyl-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators . Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 6-Methyl-2-(methylthio)pyrimidin-4-ol with key analogues:

Key Observations :

Comparison with Analogues :

- 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS:16097-62-4) is employed in catalytic reactions and drug metabolism studies due to its electron-withdrawing CF₃ group .

- 2-Isopropyl-6-methylpyrimidin-4-ol (HMDB0245733) activates plant defense pathways, unlike the parent compound, which lacks reported agricultural applications .

Activité Biologique

6-Methyl-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C6H8N2OS, is characterized by the presence of a methylthio group and a hydroxyl group on the pyrimidine ring, which may influence its interactions with biological systems.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its unique functional groups contribute to its biological activity by enhancing binding affinity to specific molecular targets.

Biological Activities

Research indicates that this compound and its derivatives exhibit several biological activities, including:

- Antimicrobial Activity : Studies have shown that similar pyrimidine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrimidines have been reported to exhibit activity comparable to established antibiotics like ciprofloxacin and chloramphenicol .

- Antioxidant Activity : Pyrimidine derivatives are known for their antioxidant properties. In one study, several synthesized pyrimidine compounds demonstrated significant antioxidant activity, with some achieving up to 82% effectiveness compared to reference compounds .

- Potential Anticancer Properties : The structural characteristics of this compound suggest potential anticancer applications. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of enzyme activity involved in cancer pathways .

Case Studies

- Antimicrobial Efficacy : In a comparative study of pyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, demonstrating its potential as a lead compound for antibiotic development .

- Antioxidant Evaluation : A series of experiments measured the antioxidant capacity of various pyrimidine derivatives, including this compound. Results indicated that this compound exhibited a moderate antioxidant effect, which was assessed through DPPH radical scavenging assays .

The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes or receptors within biological pathways. The methylthio group may enhance lipophilicity and improve membrane permeability, facilitating cellular uptake and subsequent action on target sites.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Methylpyrimidin-4-ol | Lacks methylthio group | Limited antibacterial activity |

| 5-Fluoro-6-methylpyrimidin-4-ol | Contains fluorine | Enhanced antimicrobial properties |

| 6-Methylthiouracil | Similar structure but different substitutions | Antiviral and anticancer effects |

Q & A

Q. What are the standard synthetic routes for preparing 6-Methyl-2-(methylthio)pyrimidin-4-ol, and what critical reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 2,4-dichloropyrimidine) may undergo selective substitution with methylthiolate ions (CH₃S⁻) under inert atmospheres to introduce the methylthio group. Reaction temperature (60–80°C), solvent choice (e.g., DMF or ethanol), and stoichiometric control are critical for regioselectivity and yield optimization. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer: Store the compound at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the methylthio group. Solubility data for analogous pyrimidines suggest dissolution in DMSO (30–50 mg/mL) or ethanol (30 mg/mL) for stock solutions. Avoid aqueous buffers unless diluted to ≤10 mg/mL in PBS (pH 7.2), as prolonged exposure to water may hydrolyze the thioether bond .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer: Use UV/Vis spectroscopy (λmax ~245–276 nm for pyrimidine derivatives) to confirm electronic transitions. NMR (¹H and ¹³C) identifies methyl and thioether groups, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the methylthio group in pyrimidine derivatives?

- Methodological Answer: Regioselectivity is achieved by protecting the hydroxyl group at position 4 with a trimethylsilyl (TMS) or acetyl group before substituting chlorine at position 2 with methylthiolate. Catalysts like Cu(I) or Pd(0) enhance reaction efficiency. Post-reaction deprotection (e.g., acidic hydrolysis) restores the hydroxyl group. Monitor reaction progress via TLC or in situ IR to minimize byproducts .

Q. What strategies address contradictory reports on the biological activity of this compound?

- Methodological Answer: Discrepancies may arise from impurities, solvent residues, or assay conditions. Validate purity via HPLC and elemental analysis. Replicate bioassays (e.g., antifungal activity) across multiple cell lines or microbial strains under standardized conditions (e.g., RPMI-1640 media, 37°C). Compare results with structurally related controls (e.g., 6-methylthieno[2,3-d]pyrimidin-4-thiol) to isolate structure-activity relationships (SAR) .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer: Conduct stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 37°C. Monitor degradation via HPLC and LC-MS. At acidic pH (<5), protonation of the hydroxyl group may increase hydrolysis of the thioether bond. Neutral to slightly basic conditions (pH 7–8) are optimal for short-term aqueous use (<24 hours) .

Q. What in vitro models are appropriate for assessing the compound's toxicity and mechanism of action?

- Methodological Answer: Use immortalized cell lines (e.g., HEK-293 or HepG2) for cytotoxicity assays (MTT or resazurin-based). For antifungal studies, test against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Combine with transcriptomic analysis (RNA-seq) to identify pathways affected by the methylthio group .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., fungal CYP51). Use DFT calculations (Gaussian 09) to analyze electronic effects of substituents on the pyrimidine ring. Prioritize derivatives with lower LUMO energy for electrophilic reactivity or higher LogP for membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.